molecular formula C25H26N4O3S B2584535 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941000-48-2

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No. B2584535
CAS RN: 941000-48-2
M. Wt: 462.57
InChI Key: JTPGMQAVOYYJSX-UHFFFAOYSA-N
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Description

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on compounds structurally related to 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has shown promising anticancer properties. For instance, derivatives of 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole were synthesized and tested for antiproliferative activities against human prostate cancer and human epidermoid carcinoma cancer lines. Certain compounds exhibited strong inhibitory activities, indicating potential for cancer treatment research (Liu et al., 2009).

CO2 Reduction Catalyst

A series of rhenium tricarbonyl complexes, which are structurally similar to the chemical compound , coordinated by asymmetric diimine ligands containing a pyridine moiety bound to an oxazoline ring, were synthesized and tested for their CO2 reduction ability. These complexes, including types like 2-(pyridin-2-yl)-4,5-dihydrooxazole, showed catalytic activity in CO2 reduction, suggesting potential environmental applications in reducing carbon emissions and research into sustainable energy sources (Nganga et al., 2017).

Synthesis of Heterocyclic Compounds

Compounds within the same chemical family have been utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, the reaction of related pyridine and fused pyridine derivatives has led to the synthesis of isoquinoline derivatives, highlighting the compound's potential in creating new chemical entities with varied applications (Al-Issa, 2012).

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-18-10-14-29(15-11-18)33(30,31)22-8-6-20(7-9-22)24-27-23(16-26)25(32-24)28-13-12-19-4-2-3-5-21(19)17-28/h2-9,18H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPGMQAVOYYJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

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